N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide
Overview
Description
N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide is a compound that belongs to the class of thiadiazole derivatives. These compounds are known for their broad-spectrum biological activities and are widely applied in medicine and agriculture as pesticides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide typically involves the reaction of 2-amino-5-(2,4-dichlorophenoxy)methyl)-1,3,4-thiadiazole with substituted acyl chloride . The reaction is carried out under controlled conditions, often using a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amide bond. The synthetic route can be summarized as follows:
Starting Materials: 2-amino-5-(2,4-dichlorophenoxy)methyl)-1,3,4-thiadiazole and substituted acyl chloride.
Reaction Conditions: The reaction is typically conducted in the presence of a dehydrating agent like POCl3.
Product Formation: The resulting product is this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents like POCl3. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiadiazole derivatives, while reduction could produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s fungicidal activity is attributed to its ability to inhibit key enzymes and disrupt cellular processes in fungi . The thiadiazole ring and dichlorophenoxy group play crucial roles in binding to the target sites, leading to the inhibition of fungal growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,5-dichlorophenoxy)methyl]-N-(2,4-dichlorophenyl)furan-2-carboxamide
- N-(5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives
Uniqueness
N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide stands out due to its unique combination of a furan ring, thiadiazole ring, and dichlorophenoxy group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications. Its broad-spectrum biological activity and potential for developing new pesticides and pharmaceuticals highlight its significance compared to similar compounds .
Properties
IUPAC Name |
N-[5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]furan-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2N3O3S/c15-8-3-4-10(9(16)6-8)22-7-12-18-19-14(23-12)17-13(20)11-2-1-5-21-11/h1-6H,7H2,(H,17,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMHQPKOLMZTMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NN=C(S2)COC3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.